3-Benzylrhodanine

Description

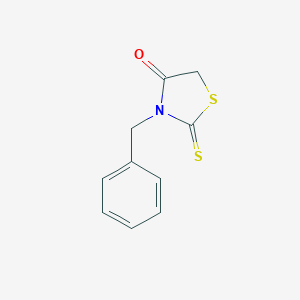

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHVUMCTGGAWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147309 | |

| Record name | Rhodanine, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-69-3 | |

| Record name | 3-Benzylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10574-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10574-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzylrhodanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS97838A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzylrhodanine: A Privileged Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of 3-benzylrhodanine, a key heterocyclic compound that has garnered significant attention in medicinal chemistry. We will delve into its fundamental properties, synthesis, and its role as a versatile scaffold for the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important molecule.

Introduction: The Significance of the Rhodanine Core

Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The rhodanine core offers a unique combination of features, including hydrogen bond donors and acceptors, and a modifiable C-5 position, which allows for the introduction of various substituents to modulate biological activity and selectivity. Among the numerous rhodanine derivatives, this compound serves as a crucial building block for the synthesis of potent bioactive molecules, particularly enzyme inhibitors.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery, influencing its solubility, membrane permeability, and overall pharmacokinetic profile. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NOS₂ | PubChem |

| Molecular Weight | 223.31 g/mol | PubChem |

| Appearance | Light yellow to brown powder or crystalline solid | [3] |

| Melting Point | 88-91 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] | [4] |

| LogP | 2.4 (Predicted) | PubChem |

Synthesis of this compound

The synthesis of this compound is a well-established process, typically achieved through a two-step procedure involving the formation of the rhodanine core followed by benzylation. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 3-Benzyl-2-thioxothiazolidin-4-one

This protocol is adapted from the work of Moon et al. (2025).[2]

Step 1: Synthesis of 2-Thioxothiazolidin-4-one (Rhodanine)

-

To a solution of glycine (2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in 15 mL of ethanol, add carbon disulfide (1.5 mL) dropwise with vigorous stirring at room temperature for 6 hours.

-

Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for 5 hours.

-

Acidify the resulting mixture with dilute HCl to a pH of 1.0 and continue stirring for 1 hour.

-

Collect the precipitate by filtration, wash with water, and dry to yield rhodanine.

Step 2: Synthesis of 3-Benzyl-2-thioxothiazolidin-4-one (this compound)

-

To a solution of rhodanine (from Step 1) in a suitable solvent such as DMF, add an equimolar amount of a base like potassium carbonate.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mechanism of Action: this compound as an Enzyme Inhibitor

The benzyl group at the N-3 position of the rhodanine ring plays a crucial role in the molecule's ability to interact with the active sites of various enzymes. The primary mechanism of action for many this compound derivatives is competitive inhibition, where the molecule vies with the natural substrate for binding to the enzyme's active site.[2]

Case Study: Inhibition of Tyrosinase and the Melanogenesis Pathway

A significant area of research for this compound derivatives is in the inhibition of tyrosinase, the key enzyme responsible for melanin biosynthesis.[2][5] Overproduction of melanin can lead to hyperpigmentation disorders.

The general structure of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which have shown potent tyrosinase inhibitory activity, features a benzylidene moiety at the C-5 position. This extended conjugation and the nature of the substituents on the benzylidene ring are critical for high-affinity binding to the tyrosinase active site.[2] Kinetic studies have demonstrated that these compounds act as competitive inhibitors, suggesting they bind to the same active site as the substrate, L-tyrosine.[2]

The melanogenesis signaling pathway, which is regulated by tyrosinase, is depicted in the diagram below.

Caption: The Melanogenesis Pathway and its inhibition by this compound derivatives.

Applications in Drug Discovery: Quantitative Insights

The therapeutic potential of this compound derivatives has been explored across various disease areas. The table below summarizes the inhibitory activity of selected analogs against different enzyme targets.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| (Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | 4.69 | [2] |

| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one | Mushroom Tyrosinase | 0.09 | [2] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 19.22 | [2] |

| Rhodanine-based inhibitor (4a) | Glucose-6-Phosphate Dehydrogenase (G6PD) | 6.57 ± 2.03 | |

| Rhodanine-based inhibitor (4c) | 6-Phosphogluconate Dehydrogenase (6PGD) | 11.17 ± 3.01 |

The data clearly indicates that strategic modifications of the this compound scaffold can lead to highly potent enzyme inhibitors. For instance, the introduction of a 2,4-dihydroxy substitution pattern on the benzylidene ring resulted in a tyrosinase inhibitor that is over 200 times more potent than the well-known inhibitor, kojic acid.[2]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. Future research will likely focus on the development of more selective and potent inhibitors by exploring a wider range of substitutions on both the benzyl and rhodanine moieties. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new this compound-based drug candidates for a multitude of diseases.

References

-

Karaman, M., et al. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1220, 128700. [Link]

-

Moon, H. R., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 30(3), 517. [Link]

-

Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]

-

Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]

-

Moon, H. R., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 30(3), 517. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]

-

Tura, M. A., & Genc, H. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(10), 1071-1085. [Link]

-

Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]

-

Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]

-

Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of rhodanine-furan conjugates: A review » Growing Science [growingscience.com]

- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bingol.edu.tr [bingol.edu.tr]

The Rhodanine Scaffold: A Privileged Yet Perplexing Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has long been a subject of intense interest and considerable debate within the medicinal chemistry community.[1][2][3][4] Its synthetic accessibility and the ease with which its core structure can be modified have led to the generation of vast libraries of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[5][6] This guide provides a comprehensive technical overview of rhodanine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. It also addresses the critical issue of Pan-Assay Interference Compounds (PAINS) associated with the rhodanine core, offering insights into navigating this challenge in drug discovery campaigns.

The Rhodanine Core: Structure and Chemical Versatility

Rhodanine, chemically known as 2-thioxo-4-thiazolidinone, is a heterocyclic compound featuring a thiazolidine ring with a carbonyl group at the 4-position and a thiocarbonyl group at the 2-position.[7] This unique arrangement of atoms imparts distinct chemical properties that are central to its role as a versatile scaffold in drug design.

The key to the synthetic tractability of rhodanine lies in the reactivity of three primary positions amenable to chemical modification:

-

The C5-methylene group: This position is flanked by a carbonyl and a thiocarbonyl group, rendering the protons acidic and readily susceptible to condensation reactions.

-

The N3-position: The nitrogen atom can be readily alkylated or acylated, allowing for the introduction of a wide variety of substituents.

-

The C2-thiocarbonyl group: This group can be converted to a carbonyl or an imino group, further expanding the chemical space of rhodanine analogs.

This inherent reactivity allows for the straightforward creation of diverse chemical libraries, making the rhodanine scaffold a frequent "hit" in high-throughput screening (HTS) campaigns.[2][4]

Synthetic Strategies: Building the Rhodanine Library

The synthesis of rhodanine derivatives is typically straightforward, with the Knoevenagel condensation being the most widely employed method for diversification at the C5-position.[3]

Knoevenagel Condensation for C5-Substituted Rhodanines

This classical reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C5-position of the rhodanine core. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reactant Preparation: Dissolve rhodanine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or ammonium acetate).

-

Reaction: Reflux the reaction mixture for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, conducting the reaction under microwave irradiation can dramatically reduce reaction times.[8] A green chemistry approach utilizing an aqueous diethylamine medium has also been reported to be efficient.[9]

Synthesis of the Rhodanine Core

While rhodanine itself is commercially available, several methods exist for its synthesis. A recently developed, straightforward, and atom-economical approach involves the one-step reaction of thiourea and thioglycolic acid catalyzed by a protic acid.[10][11]

Experimental Protocol: One-Step Rhodanine Synthesis

-

Reactant Mixture: To a solution of thiourea (10 mmol) and thioglycolic acid (10 mmol) in toluene (20 mL), add hydrochloric acid (12 mmol).

-

Reaction: Heat the reaction mixture to 110 °C with stirring. Monitor the reaction by TLC.

-

Quenching and Extraction: After the reaction is complete, quench the mixture with water and extract with toluene.

-

Purification: Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[11]

N3-Functionalization

The nitrogen atom at the 3-position can be readily functionalized through standard alkylation or acylation reactions, typically by treating the rhodanine core with an appropriate alkyl or acyl halide in the presence of a base.

Diagram: General Synthetic Routes to Rhodanine Derivatives

Caption: Key synthetic pathways for creating diverse rhodanine derivatives.

The Double-Edged Sword: Broad-Spectrum Bioactivity and the PAINS Conundrum

Rhodanine derivatives have been reported to exhibit a wide array of pharmacological activities. However, the rhodanine scaffold is also a notorious member of the Pan-Assay Interference Compounds (PAINS) class.[12][13] PAINS are compounds that appear as frequent hitters in HTS assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology, rather than specific binding to a biological target.

The promiscuity of rhodanine derivatives is often attributed to their potential to act as Michael acceptors, leading to covalent modification of proteins, and their tendency to form aggregates that non-specifically inhibit enzymes.[12][13] This necessitates a rigorous and critical evaluation of any "hit" containing a rhodanine core.

Strategies to Mitigate PAINS-related Issues:

-

Assay Orthogonality: Confirming activity in multiple, distinct assay formats (e.g., biochemical and cell-based assays) can help rule out assay-specific artifacts.

-

Structure-Activity Relationship (SAR) Analysis: A steep and well-defined SAR is often indicative of specific binding, whereas a flat SAR may suggest non-specific activity.

-

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) can directly assess compound binding to the target protein.

-

Detergent Sensitivity: Non-specific inhibition by aggregators is often attenuated in the presence of non-ionic detergents like Triton X-100.

Despite the PAINS classification, it is crucial to avoid dismissing all rhodanine-containing compounds outright. The clinically approved drug Epalrestat , a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, serves as a prominent example of a successful drug molecule from this class.[5][8]

Therapeutic Applications and Structure-Activity Relationships

The versatility of the rhodanine scaffold has led to its exploration in a multitude of therapeutic areas.

Antibacterial Agents

Rhodanine derivatives have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[14][15][16]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

-

C5-Substituent: The nature of the substituent at the C5-position is critical for antibacterial potency. Aromatic and heteroaromatic rings are commonly employed.[17]

-

N3-Substituent: Modifications at the N3-position can modulate the pharmacokinetic properties and cellular uptake of the compounds.[6]

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives

| Compound | C5-Substituent | N3-Substituent | Target Organism | MIC (µg/mL) | Reference |

| Compound 14 | Varies | Varies | MRSA | 3.9 | [17] |

| Compound 15 | Varies | Varies | MRSA | 1.95 | [17] |

| Rh 2 | Varies | Carboxylic acid derivative | VRE | MIC90 = 8 µM | [16] |

| Rh 2 | Varies | Carboxylic acid derivative | MRSA | MIC90 = 4 µM | [16] |

Anticancer Agents

A significant body of research has focused on the development of rhodanine derivatives as anticancer agents.[5][18][19][20] These compounds have been shown to inhibit various cancer cell lines and target multiple signaling pathways involved in tumorigenesis.

Mechanisms of Anticancer Activity:

-

Enzyme Inhibition: Rhodanine derivatives have been identified as inhibitors of various kinases, phosphatases (such as PRL-3), and other enzymes crucial for cancer cell proliferation and survival.[5][21][22][23]

-

Apoptosis Induction: Many rhodanine-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of Bcl-2 family proteins.[5]

SAR Insights for Anticancer Activity:

-

3,5-Disubstitution: It has been generally observed that simultaneous substitution at both the N3 and C5 positions of the rhodanine ring leads to enhanced anticancer activity compared to monosubstituted derivatives.[5][18]

-

Aryl Substituents at C5: The presence of specific aryl groups at the C5-position, often bearing electron-withdrawing or -donating groups, significantly influences cytotoxicity.[5]

Diagram: General Mechanism of Action for Anticancer Rhodanine Derivatives

Caption: Rhodanine derivatives can exert anticancer effects via multiple mechanisms.

Antiviral Agents

Rhodanine-based compounds have emerged as promising antiviral agents, with activity reported against a variety of viruses, including HIV, hepatitis C virus (HCV), and human herpesvirus 6 (HHV-6).[6][24][25]

Mechanisms of Antiviral Activity:

-

Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes essential for replication, such as HIV-1 integrase and HCV NS3 protease.[24]

-

Fusion Inhibition: Some derivatives act by inhibiting the fusion of the virus with the host cell membrane, a critical step in viral entry.[25]

SAR Insights for Antiviral Activity:

-

Substitutions on the C5-benzylidene ring: The electronic and steric properties of substituents on the aromatic ring at the C5-position play a crucial role in determining the potency of HIV-1 integrase inhibition.[24]

-

Amphipathic Nature: For fusion inhibitors, a balance of hydrophilic and hydrophobic substituents on the rhodanine core appears to be important for activity.[25]

Table 2: Antiviral Activity of Selected Rhodanine Derivatives

| Compound | Target Virus | Mechanism of Action | IC50 | Reference |

| Compound 53 | HIV-1 | Integrase Inhibition | 3.1 µM | [24] |

| Compound 9e | HHV-6 | Fusion Inhibition | Significant viral replication inhibition | [25] |

| LJ001 | Enveloped Viruses | Viral lipid membrane disruption | Varies with virus | [26] |

Antidiabetic Agents

The clinical success of Epalrestat has spurred further investigation into rhodanine derivatives as antidiabetic agents.[8][27][28] These compounds can modulate glucose metabolism through various mechanisms.

Mechanisms of Antidiabetic Activity:

-

Aldose Reductase Inhibition: Epalrestat functions by inhibiting aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications.[5][8]

-

α-Amylase Inhibition: Some derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[29]

-

PPAR-γ Agonism: Certain rhodanine-thiazole hybrids have been found to act as agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose homeostasis.[27][28]

Future Perspectives and Conclusion

The rhodanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the vast chemical space that can be explored through its derivatization ensure its continued relevance in medicinal chemistry.[1][2] However, the challenges posed by its PAINS liability must be addressed with rigorous experimental validation.

Future research in this area should focus on:

-

Rational Design: Moving beyond traditional HTS and employing structure-based drug design and computational methods to develop more selective and potent rhodanine derivatives.

-

Elucidation of Mechanisms: Thoroughly investigating the mechanism of action of active compounds to distinguish between specific, target-based activity and non-specific, PAINS-related effects.

-

Optimization of Pharmacokinetics: Improving the drug-like properties of rhodanine derivatives, such as solubility and metabolic stability, to enhance their in vivo efficacy.

References

- An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.

- Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul

- Drug screening of rhodanine derivatives for antibacterial activity. PubMed.

- Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.

- Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC.

- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.

- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed.

- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry.

- Rhodanine as a privileged scaffold in drug discovery. PubMed.

- Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online.

- Recent developments with rhodanine as a scaffold for drug discovery. Taylor & Francis Online.

- A New Synthesis Strategy for Rhodanine and Its Deriv

- Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.

- Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science.

- In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isol

- A New Synthesis Strategy for Rhodanine and Its Deriv

- Structure-Activity Relationship of Rhodanine Derivatives as Broad-Spectrum Antiviral Agents: A Compar

- In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isol

- Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach.

- Synthesis and biological evaluation of novel rhodanine-based structures with antiviral activity towards HHV-6 virus. PubMed.

- A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review.

- Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.

- Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed.

- Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ

- Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors. PubMed.

- Synthesis and biological evaluation of rhodanine deriv

Sources

- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of novel rhodanine-based structures with antiviral activity towards HHV-6 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3-Benzylrhodanine: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The rhodanine scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of bioactive compounds, with 3-benzylrhodanine derivatives frequently emerging as hits in high-throughput screening campaigns. However, the interpretation of their biological activity is fraught with complexity. This in-depth technical guide provides a comprehensive exploration of the potential mechanisms of inhibition for this compound and its analogues. We delve into the nuanced and often target-dependent modes of action, moving beyond simplistic binding models to address the multifaceted nature of these compounds. This guide will critically examine non-covalent interactions, the potential for covalent modification through Michael addition, and a fascinating hydrolysis-mediated chelation mechanism. Furthermore, we will address the critical issue of Pan-Assay Interference Compounds (PAINS), providing a framework for the rigorous validation of any observed inhibitory activity. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a more informed and critical approach to the study and progression of rhodanine-based inhibitors.

Introduction: The Allure and Ambiguity of the Rhodanine Scaffold

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives have consistently captured the attention of medicinal chemists due to their synthetic tractability and broad spectrum of reported biological activities. The this compound framework, in particular, has been identified as a core component of inhibitors for a diverse array of enzymes, including kinases, proteases, and phosphatases. Despite this, a definitive, universal mechanism of action remains elusive. The observed inhibitory effects are often a composite of several potential interactions, necessitating a careful and multi-faceted approach to their characterization.

A significant challenge in the study of rhodanine derivatives is their classification as Pan-Assay Interference Compounds (PAINS).[1][2][3][4][5] PAINS are molecules that tend to produce false-positive results in high-throughput screens due to a variety of non-specific mechanisms. For rhodanines, these can include aggregation, photoreactivity, and chemical reactivity.[1][5] Therefore, any investigation into the mechanism of a this compound-based inhibitor must be conducted with a high degree of scientific rigor to distinguish true, specific inhibition from assay artifacts.

This guide will dissect the primary putative mechanisms of inhibition for this compound, providing the theoretical underpinnings and the experimental workflows required for their validation.

Potential Mechanisms of Inhibition

The inhibitory activity of this compound and its derivatives can be broadly categorized into three potential mechanisms: non-covalent binding, covalent modification, and a unique hydrolysis-activated chelation. The prevalence of each mechanism is highly dependent on the specific enzymatic target and the broader chemical context of the molecule.

Non-Covalent Interactions: The Classical View

In the most straightforward scenario, this compound may act as a classical, reversible inhibitor, binding to the enzyme's active site or an allosteric pocket through a network of non-covalent interactions. These interactions can include:

-

Hydrogen Bonding: The rhodanine core contains several hydrogen bond donors and acceptors, including the carbonyl oxygen, the thioamide nitrogen, and the exocyclic sulfur atom.

-

Hydrophobic Interactions: The benzyl group at the N-3 position, and any substituents on it, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

-

π-π Stacking: The aromatic benzyl group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies are often employed to predict these binding modes, but they must be validated experimentally through techniques like X-ray crystallography or structure-activity relationship (SAR) studies.

Covalent Inhibition: The Michael Acceptor Hypothesis

Many biologically active rhodanine derivatives feature a 5-ylidene substituent, which introduces an exocyclic double bond. This structural motif transforms the rhodanine into an α,β-unsaturated carbonyl system, a well-known Michael acceptor.[6][7] This electrophilic character allows the rhodanine to react with nucleophilic residues on the target protein, most commonly cysteine, to form a covalent adduct.[6][8][9]

This covalent modification can be either reversible or irreversible, leading to a prolonged or permanent inactivation of the enzyme.[7] The reactivity of the Michael acceptor can be tuned by the electronic nature of the substituents on the 5-ylidene group. Electron-withdrawing groups will enhance the electrophilicity and favor covalent modification.

It is crucial to experimentally verify covalent bond formation. Techniques such as mass spectrometry of the intact protein-inhibitor complex or X-ray crystallography can provide direct evidence of a covalent linkage.

Hydrolysis to a Thioenolate: A Novel Chelating Mechanism

Recent groundbreaking research has unveiled a more intricate mechanism of inhibition for certain rhodanines, particularly in the context of metalloenzymes.[10][11][12][13] In aqueous environments, the rhodanine ring can undergo hydrolysis to form a thioenolate species.[10][11][12][13] This thioenolate is a potent chelator of metal ions, such as the zinc ions found in the active sites of metallo-β-lactamases.[10][13]

The thioenolate binds to the catalytic metal ions, displacing a key water molecule and effectively shutting down the enzyme's catalytic machinery.[13] This mechanism represents a pro-inhibitor strategy, where the initially administered rhodanine is converted to the active inhibitory species in the assay buffer or in vivo. The rate of this hydrolysis is pH-dependent.[11][12]

This discovery has profound implications for the interpretation of data from rhodanine-based inhibitors of metalloenzymes and underscores the importance of considering the chemical stability and potential degradation products of test compounds.

The Critical Lens of PAINS: Deconvoluting True Inhibition from Artifacts

The designation of rhodanines as PAINS necessitates a rigorous approach to validating any observed inhibitory activity.[1][2][3][4][5] Several non-specific mechanisms can lead to false-positive results in biochemical assays:

-

Aggregation: At higher concentrations, rhodanine derivatives can form aggregates that sequester and non-specifically inhibit enzymes. This can often be identified by a steep dose-response curve and sensitivity to the presence of detergents in the assay buffer.

-

Photoreactivity: Some rhodanine compounds can be photosensitive, leading to light-induced covalent modification of proteins.[5]

-

Chemical Reactivity: As discussed, the Michael acceptor nature of some rhodanines can lead to non-specific covalent modification of proteins.

Therefore, it is imperative to perform a battery of counter-screens and control experiments to rule out these possibilities.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the potential inhibitory pathways of this compound, the following diagrams illustrate the key concepts.

Caption: Reversible binding of this compound to an enzyme active site.

Caption: Covalent modification of a target enzyme by this compound.

Caption: Hydrolysis-mediated inhibition of a metalloenzyme.

Experimental Protocols for Mechanistic Elucidation

A robust determination of the inhibitory mechanism of a this compound derivative requires a suite of well-designed experiments. The following protocols provide a framework for these investigations.

Enzyme Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory potency (Kᵢ).

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in the assay buffer.

-

Assay Setup: In a microplate format, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme) and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vₘₐₓ and Kₘ. Fit the data to the appropriate inhibition models to determine the Kᵢ value.

Causality and Self-Validation: The pattern of changes in Kₘ and Vₘₐₓ with increasing inhibitor concentration provides a strong indication of the mode of reversible inhibition. For example, a competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.[14][15][16] Time-dependent inhibition may suggest covalent modification or slow-binding kinetics.[17]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time binding affinity and kinetics (kₐ and kₔ) of the inhibitor to the target enzyme.[8][18][19][20][21]

Methodology:

-

Chip Preparation: Immobilize the purified target enzyme onto a suitable SPR sensor chip surface.

-

Inhibitor Injection: Prepare a series of dilutions of the this compound derivative in running buffer. Inject the inhibitor solutions over the sensor surface at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Causality and Self-Validation: SPR provides direct evidence of binding and allows for the determination of kinetic parameters, which can help to differentiate between different binding mechanisms. A very slow dissociation rate may be indicative of covalent binding. The data should be globally fitted to a single model for a robust analysis.

X-ray Crystallography for Structural Elucidation

Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex to visualize the binding mode.[22][23][24][25][26]

Methodology:

-

Protein Crystallization: Crystallize the purified target enzyme under optimal conditions.

-

Co-crystallization or Soaking: Either co-crystallize the enzyme with the this compound derivative or soak pre-formed enzyme crystals in a solution containing the inhibitor.

-

X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure and model the inhibitor into the electron density map.

Causality and Self-Validation: A high-resolution crystal structure provides unambiguous evidence of the inhibitor's binding site and orientation. It can reveal the specific non-covalent interactions and, in the case of covalent inhibitors, the modified amino acid residue. The quality of the electron density map for the inhibitor is a key indicator of the reliability of the determined binding mode.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data obtained from the experimental protocols described above.

| Parameter | Experimental Technique | Typical Value Range for Rhodanine Inhibitors | Significance |

| IC₅₀ | Enzyme Inhibition Assay | nM to µM | Potency of inhibition |

| Kᵢ | Enzyme Inhibition Kinetics | nM to µM | Intrinsic binding affinity |

| Mode of Inhibition | Enzyme Inhibition Kinetics | Competitive, Non-competitive, etc. | Insight into binding site |

| kₐ (on-rate) | Surface Plasmon Resonance | 10³ - 10⁶ M⁻¹s⁻¹ | Rate of association |

| kₔ (off-rate) | Surface Plasmon Resonance | 10⁻¹ - 10⁻⁴ s⁻¹ | Rate of dissociation (stability of complex) |

| Kₔ (kₔ/kₐ) | Surface Plasmon Resonance | nM to µM | Equilibrium dissociation constant |

Conclusion: A Call for Rigor in the Study of Rhodanine Inhibitors

The this compound scaffold represents a double-edged sword in drug discovery. While it offers a versatile starting point for the development of potent inhibitors against a range of targets, its inherent complexities demand a cautious and thorough investigative approach. The potential for non-specific activity as a PAIN, coupled with the possibility of multiple distinct mechanisms of action, necessitates a move beyond simple IC₅₀ determination.

A comprehensive understanding of the mechanism of inhibition for any this compound derivative requires the integration of enzyme kinetics, biophysical binding studies, and structural biology. By employing the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently deconvolute true, specific inhibition from assay artifacts and build a solid foundation for the rational design of next-generation rhodanine-based therapeutics. The journey from a screening hit to a viable drug candidate is paved with meticulous science, and for the enigmatic rhodanines, this principle holds truer than ever.

References

-

Brem, J., van Berkom, M., Pris, F., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084-1090. [Link]

-

Tomašič, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

-

Davis, A. M., & Teague, S. J. (1999). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 276(1), 115-124. [Link]

-

Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-16. [Link]

-

Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

-

dos Santos, J. L., & Chin, C. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(2), e173. [Link]

-

Potter, D. G., & Woon, E. C. Y. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 20(9), 16450-16481. [Link]

-

Brem, J., Panduwawala, T., Hansen, S. U., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Fig. 2 Preparation and reaction of rhodanines and enethiols. (a)... [Link]

-

Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

-

ResearchGate. (n.d.). Organocatalyzed Michael addition of rhodanines to azadienes. [Link]

-

Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

-

Serafimova, I. M., Pufall, M. A., Sishc, F., et al. (2012). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 134(33), 13684-13692. [Link]

-

Linciano, P., Cavalloro, V., Martino, E., et al. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 143, 184-193. [Link]

-

Gabr, M. T., et al. (2025). A Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

-

D'Cunha, R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 920-933. [Link]

-

Brem, J., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]

-

Gruswitz, F., & Stroud, R. M. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(4), 557-566. [Link]

-

Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]

-

Medicosis Perfectionalis. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry [Video]. YouTube. [Link]

-

Emmerich, C., et al. (2020). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 633-643. [Link]

-

Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

-

Lecturio Medical. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics | Lecturio [Video]. YouTube. [Link]

-

Takeda, S. (2005). Preparation of Protein Crystals for X-Ray Structural Study. In: Protein Crystallography, Methods in Molecular Biology, vol 305. Humana Press. [Link]

-

JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. [Link]

-

ResearchGate. (n.d.). In-plate protein crystallization, in situ ligand soaking and X-ray diffraction. [Link]

Sources

- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]

- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 9. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 10. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. biosensingusa.com [biosensingusa.com]

- 21. biorxiv.org [biorxiv.org]

- 22. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]

- 25. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzylrhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylrhodanine (CAS RN: 10574-69-3), a synthetic heterocyclic compound belonging to the rhodanine family, has garnered significant attention within the medicinal chemistry landscape. Its scaffold is a key component in the design and synthesis of novel therapeutic agents, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. This document delves into its structural and chemical characteristics, spectroscopic profile, and thermal behavior, supported by experimental data and established analytical protocols.

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine moiety, a thiazolidine derivative, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile chemical nature, which allows for modifications at various positions, leading to a diverse range of pharmacological activities.[1][2] The introduction of a benzyl group at the N-3 position of the rhodanine ring, yielding this compound, significantly influences its lipophilicity and steric profile, thereby impacting its interaction with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Molecular and Physicochemical Characteristics

A thorough understanding of a compound's molecular and physicochemical properties is the bedrock of drug development. These parameters dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Structural and General Properties

This compound, also known as 3-(phenylmethyl)-2-thioxo-4-thiazolidinone, is a crystalline solid that typically appears as a pale yellow to yellow-red powder.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10574-69-3 | [2] |

| Molecular Formula | C₁₀H₉NOS₂ | [1][2][3] |

| Molecular Weight | 223.31 g/mol | [1][4] |

| Appearance | Pale yellow to yellow-red crystal/powder | [1] |

| Melting Point | 72-74 °C or 88-91 °C | [2][3] |

Note: The variation in melting point may be attributed to different polymorphic forms or impurities.

Solubility Profile

Protocol for Determining Solubility:

A standardized protocol to determine the solubility of this compound would involve the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP) and Acidity (pKa)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The pKa value indicates the acidity or basicity of a compound and influences its ionization state at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes.

While experimentally determined LogP and pKa values for this compound are not available in the searched literature, computational prediction tools can provide estimates. For instance, various software packages can calculate these properties based on the molecule's structure.

Experimental Determination of LogP and pKa:

-

LogP: The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination. The concentration of the compound in each phase is measured after equilibration.

-

pKa: Potentiometric titration or UV-Vis spectrophotometry are common methods for determining the pKa of a compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with one common route involving the reaction of an N-benzyl substituted intermediate with carbon disulfide. A general procedure for the synthesis of related thiazolidinethiones provides a template for its preparation.

Diagram of Synthetic Pathway:

Caption: General synthetic route to N-acyl thiazolidinethiones.[5]

Step-by-Step Synthetic Protocol (Adapted from a general procedure for N-acyl thiazolidinethiones): [5]

-

Formation of the Thiazolidinethione Intermediate:

-

Dissolve the starting β-amino alcohol (e.g., 2-amino-2-phenylethanol) in an aqueous solution of potassium hydroxide.

-

Slowly add carbon disulfide to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon completion, cool the reaction and isolate the thiazolidinethione intermediate.

-

-

N-Acylation to Yield this compound:

-

Dissolve the thiazolidinethione intermediate in a suitable solvent such as dichloromethane.

-

Add triethylamine as a base.

-

Cool the mixture to a low temperature (e.g., -40 to -78 °C).

-

Add propionyl chloride dropwise.

-

Stir the reaction for 1-2 hours.

-

Work up the reaction by washing with water, drying the organic layer, and concentrating under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the rhodanine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the thiocarbonyl carbon, the carbons of the rhodanine ring, and the carbons of the benzyl group.

While specific spectra for this compound were not found in the provided search results, ¹H and ¹³C NMR spectra for related rhodanine derivatives have been reported, providing a reference for expected chemical shifts.[6][7]

Diagram of Expected NMR Correlation:

Caption: Predicted ¹H NMR correlations for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the thiocarbonyl group (C=S), and the C-N and C-S bonds within the rhodanine ring, as well as vibrations from the aromatic benzyl group.

Expected Key FT-IR Absorption Bands:

-

C=O stretch: ~1700-1750 cm⁻¹

-

C=S stretch: ~1050-1250 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) would be expected to show absorption maxima corresponding to π→π* and n→π* transitions associated with the conjugated system of the rhodanine ring and the aromatic benzyl group. The exact position of the absorption maxima (λmax) is dependent on the solvent used.

Experimental Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference.

-

Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal its melting point as an endothermic peak and could also provide information on any polymorphic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its decomposition temperature and provide insights into its thermal stability.

Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Applications in Drug Discovery

The this compound scaffold is a versatile building block in the development of new therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including potential antiviral and antimicrobial effects.[3] The benzyl group can be readily modified to explore structure-activity relationships and optimize the compound's pharmacological profile.

Diagram of Drug Discovery Workflow:

Caption: A simplified workflow for drug discovery utilizing the this compound scaffold.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While some experimental data is available, further characterization is necessary to build a complete profile of this important medicinal chemistry scaffold. The protocols and theoretical considerations outlined herein provide a framework for researchers to conduct these essential investigations, ultimately facilitating the rational design and development of novel therapeutics based on the versatile rhodanine core.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved December 21, 2025, from [Link]

-

Royal Society of Chemistry. (2017). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin. Retrieved from [Link]

-

Vanderschooten. (n.d.). This compound. Retrieved from [Link]

- Supplementary Information. (n.d.). [Relevant publication on NMR of related compounds].

-

MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

ResearchGate. (2025, August 9). synthesis of new heterocyclic compounds 3-thiazolidine-4-one and evaluation of th. Retrieved from [Link]

-

NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). [Journal Name]. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR spectra of the black color former (0.04 mol dm-3). Retrieved from [Link]

-

PubMed Central. (n.d.). 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-[3,4-Dimethoxybenzylidene]rhodanine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Rhodamine B. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

-

NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Rhodamine B. Retrieved from [Link]

-

NIH. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical studies of Rhodamine B and Rhodamine 6G by modulated differential scanning calorimetry and thermogravimetric analysis | Request PDF. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of Rhodamine B chloride (3, RN 81-88-9, C.I. 45170). Retrieved from [Link]

-

ResearchGate. (n.d.). (1) FTIR spectra of a rhodamine B, b ILs-β-CDCP , and c Fe3O4@ ILs-β-CDCP -rhodamine B. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of Rh.B in powder form[8]. Retrieved from [Link]

-

Scribd. (n.d.). UV-Vis Spectroscopy of Rhodamine B Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectrum of Rhodamine B purity reference material. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of rhodamine B. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) HC, (b) rhodamine B, and (c) MA-RB. Retrieved from [Link]

-

Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

SpectraBase. (n.d.). Rhodamine B - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75 6 10 2 3 g L 2 1). Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- IUPAC. (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Buy this compound | 10574-69-3 [smolecule.com]

- 4. This compound | 10574-69-3 [chemicalbook.com]

- 5. 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzylrhodanine

This guide provides a comprehensive overview of the spectroscopic data for 3-benzylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of scientific integrity and practical, field-proven insights.

Introduction: The Significance of this compound

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have garnered substantial attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a benzyl group at the N-3 position of the rhodanine scaffold yields this compound, a molecule that serves as a crucial building block in the synthesis of more complex and biologically active compounds.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry endeavors.

This guide will delve into the core spectroscopic techniques used to characterize this compound, explaining the causality behind experimental choices and providing a self-validating system for its identification.

Synthesis of this compound: The Genesis of the Analyte

The primary route for the synthesis of this compound involves the reaction of rhodanine with benzyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard and efficient method for N-alkylation of the rhodanine core.

Experimental Protocol: Synthesis of this compound

-

Materials: Rhodanine, benzyl chloride, a suitable base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetone or dimethylformamide).

-

Procedure:

-

Dissolve rhodanine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir for a short period to deprotonate the rhodanine at the nitrogen atom.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

The purity of the synthesized this compound is critical for obtaining clean and interpretable spectroscopic data. Impurities, such as unreacted starting materials or by-products, can introduce extraneous signals and complicate spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.95 | Singlet | 2H | Methylene protons (-CH₂-Ph) |

| ~4.30 | Singlet | 2H | Methylene protons (S-CH₂-C=O) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Interpretation and Rationale:

-

Aromatic Protons (δ ~7.25-7.40): The complex multiplet in this region is characteristic of the five protons of the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

-

Benzylic Methylene Protons (δ ~4.95): The singlet integrating to two protons is assigned to the methylene group directly attached to the nitrogen atom and the phenyl ring. The downfield shift is due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

-

Rhodanine Methylene Protons (δ ~4.30): The singlet corresponding to two protons is attributed to the methylene group within the rhodanine ring, situated between the sulfur atom and the carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=S (Thione) |

| ~170 | C=O (Carbonyl) |

| ~135 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |